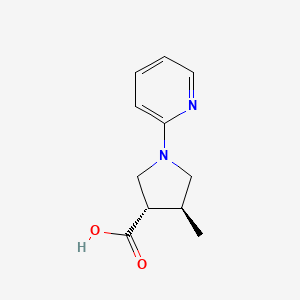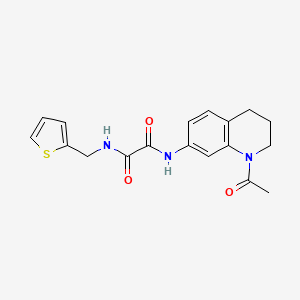![molecular formula C18H18N4O3 B2547852 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide CAS No. 2108823-09-0](/img/structure/B2547852.png)
1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest due to their potential biological activities. Paper describes an efficient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate using a "click chemistry" approach. This method involves the reaction of ethyl diazoacetate with aryl imines derived from 4-methoxyaniline in the presence of a base, yielding fully substituted 1,2,3-triazoles. The process tolerates various substituents and can be applied to both ethyl diazoacetate and diazoacetamide, indicating a versatile synthetic route for triazole compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their biological activity. Although the specific compound "1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide" is not directly mentioned in the provided papers, the structural analysis of similar compounds can be inferred. For instance, paper discusses the crystal structure of a related indazole derivative, which provides insights into the spatial arrangement of substituents that could affect the compound's interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives is influenced by the presence of functional groups that can undergo further transformations. Paper mentions that the 4-carboxy group present in the synthesized triazole can be easily modified into other functional groups, suggesting that the triazole core can serve as a versatile scaffold for the development of various compounds with potential biological activities.
Physical and Chemical Properties Analysis
Biological Activity
The biological activity of triazole derivatives is a key aspect of their analysis. Paper reports the synthesis of a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides and their evaluation for anti-inflammatory activity. The compounds showed promising activity, with some exhibiting low ulcerogenic potential compared to standard drugs. Additionally, in vitro COX inhibition studies identified potent COX inhibitors among the synthesized compounds, with molecular docking studies predicting their binding modes to the enzymes.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Biological Significance
1,2,3-Triazoles, such as 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide, play a crucial role in various fields of scientific research due to their versatile applications. These compounds are recognized for their structural diversity and biological relevance, acting as key scaffolds in the development of pharmaceuticals and materials science.
Drug Discovery and Bioconjugation
1,2,3-Triazoles serve as essential frameworks in drug discovery, contributing to the synthesis of compounds with broad-spectrum biological activities. The Huisgen 1,3-dipolar cycloaddition, facilitated by copper(I) catalysis, has emerged as a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the importance of these compounds in medicinal chemistry and bioconjugation techniques (Kaushik et al., 2019).
Material Science Applications
The unique properties of 1,2,3-triazole derivatives extend to material science, where they are employed in the creation of liquid crystals, solid phase organic synthesis, and the development of functional materials. Their ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets underscores their significance in creating innovative materials (Kaushik et al., 2019).
Environmental and Analytical Chemistry
1,2,3-Triazole derivatives also find applications in environmental and analytical chemistry, particularly in the study of pollutants and the development of analytical methods for detecting various compounds.
Environmental Pollutants Study
The biodegradation and fate of compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the environmental relevance of triazole derivatives. These studies provide insights into the mechanisms of microbial degradation and the potential for bioaugmentation and biostimulation in environmental remediation efforts (Thornton et al., 2020).
Analytical Methods Development
In the realm of analytical chemistry, triazole derivatives contribute to the development of novel methods for determining antioxidant activity. Their role in assays based on the transfer of hydrogen atoms or electrons exemplifies their utility in clarifying the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-25-15-9-7-13(8-10-15)16(23)11-22-12-19-17(21-22)18(24)20-14-5-3-2-4-6-14/h2-10,12,16,23H,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUHWPSKTKLFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)
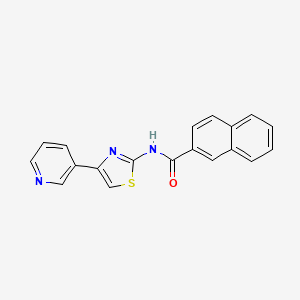
![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B2547776.png)
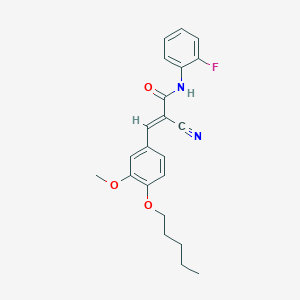

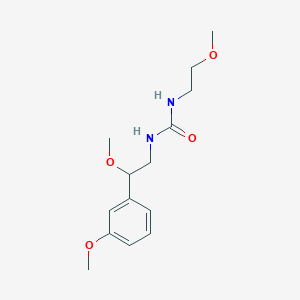
![1-(4-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2547785.png)
![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)

![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)
